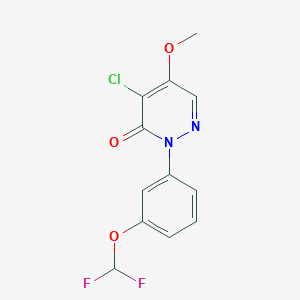
4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a difluoromethoxyphenyl group, and a methoxy group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting appropriate hydrazine derivatives with diketones under reflux conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate difluoromethoxybenzene derivatives.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro group, converting it to a corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under reflux conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of new derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
- 4-Chloro-2-(difluoromethoxy)-3-methylphenylmethanol
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of chloro and difluoromethoxy groups, they differ in other functional groups and overall structure.
- Biological Activity: The unique combination of functional groups in 4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one may confer distinct biological activities compared to similar compounds.
- Applications: The specific applications and potential uses of each compound may vary based on their chemical properties and biological activities.
Properties
CAS No. |
62270-20-6 |
|---|---|
Molecular Formula |
C12H9ClF2N2O3 |
Molecular Weight |
302.66 g/mol |
IUPAC Name |
4-chloro-2-[3-(difluoromethoxy)phenyl]-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C12H9ClF2N2O3/c1-19-9-6-16-17(11(18)10(9)13)7-3-2-4-8(5-7)20-12(14)15/h2-6,12H,1H3 |
InChI Key |
NXBMDZABYDUFBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















